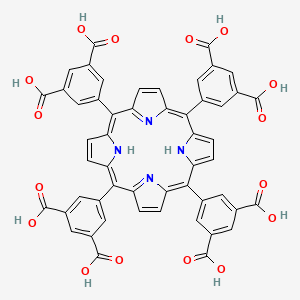

Tetrakis(3,5-dicarboxyphenyl)porphyrin

Beschreibung

Eigenschaften

IUPAC Name |

5-[10,15,20-tris(3,5-dicarboxyphenyl)-21,23-dihydroporphyrin-5-yl]benzene-1,3-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H30N4O16/c57-45(58)25-9-21(10-26(17-25)46(59)60)41-33-1-2-34(53-33)42(22-11-27(47(61)62)18-28(12-22)48(63)64)36-5-6-38(55-36)44(24-15-31(51(69)70)20-32(16-24)52(71)72)40-8-7-39(56-40)43(37-4-3-35(41)54-37)23-13-29(49(65)66)19-30(14-23)50(67)68/h1-20,53,56H,(H,57,58)(H,59,60)(H,61,62)(H,63,64)(H,65,66)(H,67,68)(H,69,70)(H,71,72) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVFJQTIHIUPFOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=NC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C1N2)C6=CC(=CC(=C6)C(=O)O)C(=O)O)C7=CC(=CC(=C7)C(=O)O)C(=O)O)C8=CC(=CC(=C8)C(=O)O)C(=O)O)C=C3)C9=CC(=CC(=C9)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H30N4O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

966.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tetrakis 3,5 Dicarboxyphenyl Porphyrin and Its Derivatives

Direct Synthesis Approaches

Direct synthesis methods involve the condensation of pyrrole (B145914) with a substituted benzaldehyde (B42025) to form the porphyrin macrocycle in a single reaction sequence. These methods are valued for their straightforwardness, though they can present challenges in purification and yield.

One of the most established methods for synthesizing tetra-aryl porphyrins is the direct condensation of pyrrole with the corresponding aromatic aldehyde in a high-boiling acidic solvent. This approach, often referred to as the Adler-Longo method, is frequently applied to the synthesis of carboxylated porphyrins. arkat-usa.orgnih.gov

The reaction involves heating a mixture of pyrrole and 3,5-dicarboxybenzaldehyde in refluxing propionic acid. mdpi.com The propionic acid serves as both the solvent and the acid catalyst for the condensation reaction, which forms a porphyrinogen (B1241876) intermediate. This intermediate is subsequently oxidized to the stable, aromatic porphyrin macrocycle by atmospheric oxygen. nih.gov While effective, this method often results in modest yields, typically around 10-20%, due to the formation of polymeric side products and the challenges associated with purifying the highly polar final product. nih.govrsc.org

Table 1: Typical Reaction Conditions for Adler-Longo Synthesis of Carboxyphenyl Porphyrins

| Parameter | Condition | Source |

| Reactants | Pyrrole, 3,5-Dicarboxybenzaldehyde | mdpi.com |

| Solvent | Propionic Acid | wpi.edusciforum.net |

| Temperature | Reflux (approx. 141°C) | wpi.edu |

| Reaction Time | 2 - 3 hours | wpi.edusciforum.net |

| Oxidant | Air (O₂) | nih.gov |

| Typical Yield | 10 - 20% | nih.govrsc.org |

The primary advantage of this method is its operational simplicity. However, the harsh reaction conditions (high temperature) can lead to degradation of sensitive substrates, and the purification process often requires extensive chromatography or recrystallization steps to remove oligomeric tars and other impurities. cmu.edu

To overcome the limitations of high-temperature condensation reactions, the Lindsey synthesis was developed as a milder, two-step, one-flask alternative. nih.gov This methodology is characterized by significantly higher yields and cleaner reaction profiles for a wide variety of tetra-aryl porphyrins. nih.gov

The Lindsey synthesis proceeds under high-dilution conditions at room temperature. It involves the acid-catalyzed condensation of pyrrole and an aldehyde in a chlorinated solvent like dichloromethane (B109758) (CH₂Cl₂), followed by oxidation of the resulting porphyrinogen intermediate. A Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), or a strong protic acid, like trifluoroacetic acid (TFA), is used as the catalyst. cmu.edunih.gov After the initial condensation is complete, an oxidizing agent, typically 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or p-chloranil, is added to the reaction mixture to aromatize the porphyrinogen to the final porphyrin. nih.gov

However, the application of the Lindsey method to aldehydes containing acidic functional groups like carboxylic acids can be problematic. The acidic protons of the carboxyl groups can interfere with the Lewis acid catalyst. Furthermore, the solubility of 3,5-dicarboxybenzaldehyde in non-polar solvents like dichloromethane is limited, which can hinder the reaction. cmu.edu For these reasons, direct synthesis of Tetrakis(3,5-dicarboxyphenyl)porphyrin via the Lindsey method is challenging and often requires the use of ester-protected derivatives of the aldehyde, as discussed in the following section.

Post-Synthetic Modifications and Functionalization

Post-synthetic modification provides a powerful alternative route to this compound. This strategy involves first synthesizing a more soluble, non-polar porphyrin precursor, which is easier to purify. The desired carboxylate functional groups are then generated in a subsequent step.

A common and highly effective strategy to circumvent the solubility and reactivity issues associated with free carboxylic acids is to use an ester-protected version of the starting aldehyde. illinois.edu For the synthesis of this compound, this involves the condensation of pyrrole with a dialkyl ester of 3,5-dicarboxybenzaldehyde, such as dimethyl 5-formylisophthalate.

This esterified aldehyde is readily soluble in the chlorinated solvents used in the Lindsey synthesis, allowing the reaction to proceed under mild conditions with high yields. nih.gov Once the ester-protected porphyrin, Tetrakis(3,5-di(alkoxycarbonyl)phenyl)porphyrin, is synthesized and purified, the peripheral ester groups are hydrolyzed to yield the final carboxylic acid product. This hydrolysis is typically achieved by heating the porphyrin ester in a mixture of an alcohol and an aqueous base, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), followed by acidification to protonate the carboxylate anions. rsc.org

Table 2: Two-Step Synthesis via Ester Hydrolysis

| Step | Description | Typical Reagents | Source |

| 1. Condensation | Lindsey synthesis of the ester-protected porphyrin. | Pyrrole, Dimethyl 5-formylisophthalate, CH₂Cl₂, BF₃·OEt₂, DDQ | nih.gov |

| 2. Hydrolysis | Saponification of the ester groups to carboxylic acids. | KOH or NaOH in THF/H₂O or EtOH/H₂O, followed by HCl | rsc.org |

This two-step approach offers significant advantages, including higher yields in the porphyrin-forming step and a much simpler purification of the non-polar ester intermediate compared to the highly polar carboxylic acid product.

The integration of a metal ion into the core of the this compound is crucial for many of its applications, particularly in the construction of metal-organic frameworks (MOFs) and in catalysis. acs.org The process of inserting a metal ion into the porphyrin's central cavity is known as metallation.

A variety of metals can be inserted, and the specific conditions depend on the metal salt used and the solvent system. rsc.org A general procedure involves refluxing the free-base porphyrin (H₂TCPP) with an excess of a metal salt, such as a chloride, acetate, or nitrate (B79036) salt, in a high-boiling polar solvent. nih.gov Dimethylformamide (DMF) is a commonly used solvent for this purpose due to its high boiling point and its ability to dissolve both the porphyrin and many metal salts. nih.gov Other solvents like acetic acid or pyridine (B92270) can also be employed. rsc.org

The reaction progress is often monitored by UV-Vis spectroscopy, as the insertion of the metal causes a characteristic shift in the Soret and Q-bands of the porphyrin. researchgate.net For instance, the Soret band of the free-base porphyrin typically shifts to a different wavelength upon metallation, and the four Q-bands collapse into one or two, indicating a change in symmetry from D₂h to D₄h. Once the reaction is complete, the metalloporphyrin is typically purified by filtration and washing to remove the excess metal salt.

Table 3: Common Conditions for Metallation of Tetraphenylporphyrins

| Metal Ion | Metal Salt Example | Solvent | Temperature | Source |

| Iron(III) | FeCl₂ or FeCl₃ | Acetic Acid or DMF | Reflux | nih.govrsc.org |

| Zinc(II) | Zn(OAc)₂·2H₂O | CH₂Cl₂/MeOH or DMF | Reflux | researchgate.netnih.gov |

| Manganese(III) | MnCl₂·4H₂O | DMF | Reflux | acs.org |

| Cobalt(II) | Co(OAc)₂·4H₂O | DMF | Reflux | rsc.org |

| Copper(II) | Cu(OAc)₂·H₂O | DCM/MeOH | Reflux | mdpi.com |

The choice of metal is critical as it dictates the electronic, catalytic, and coordination properties of the resulting metalloporphyrin complex. acs.org

Coordination Chemistry and Metal Organic Framework Mof Construction with Tetrakis 3,5 Dicarboxyphenyl Porphyrin

Role as an Octa-topic Organic Linker

Tetrakis(3,5-dicarboxyphenyl)porphyrin, systematically named 5,10,15,20-tetrakis(3,5-biscarboxylphenyl)porphyrin, serves as an octa-topic organic linker in the assembly of MOFs. figshare.comacs.org This is due to the presence of eight carboxylic acid groups, with two positioned on each of the four phenyl rings attached to the central porphyrin core. These eight points of attachment allow the molecule to coordinate with multiple metal ions or metal clusters simultaneously, leading to the formation of highly stable and porous three-dimensional structures. figshare.comacs.orgnih.gov The rigid, planar nature of the porphyrin macrocycle combined with the divergent orientation of the carboxylate groups makes it an excellent building block for creating frameworks with large internal pores and channels. nih.gov

Formation of Porphyrin-Based Metal-Organic Frameworks (Por-MOFs)

The use of this compound as a building block has led to the successful synthesis of a variety of Porphyrin-Based Metal-Organic Frameworks (Por-MOFs). These materials are of significant interest due to their potential applications in areas such as catalysis and gas storage, which stem from the combined properties of the porous framework and the photoactive porphyrin units. nih.gov

Hydrothermal and Solvothermal Synthetic Conditions

The synthesis of Por-MOFs using this compound is commonly achieved under solvothermal conditions. nih.gov This method involves heating a mixture of the porphyrin linker and a metal salt in a high-boiling point solvent, such as N,N-dimethylformamide (DMF), in a sealed vessel. For instance, a series of isostructural porous metalloporphyrinic frameworks, designated ZJU-18, ZJU-19, and ZJU-20, were synthesized by reacting metallated derivatives of the porphyrin linker with various metal salts in a DMF and acetic acid solution. nih.gov Another example involves the reaction of a manganese-containing porphyrin linker with cadmium chloride in DMF to form a three-dimensional porous network.

Modulator-Assisted Crystal Growth Techniques

To improve the quality and size of the resulting MOF crystals, modulator-assisted synthesis has been employed. Modulators are typically small carboxylic acids or bases that compete with the organic linker for coordination to the metal centers. This competition slows down the nucleation and growth process, allowing for the formation of larger, more well-defined crystals. A notable example is the use of sodium hydroxide (B78521) (NaOH) as a modulator in the synthesis of MOFs from this compound. figshare.comacs.org This approach has been shown to enhance crystal growth and has been instrumental in producing a variety of crystalline framework solids with diverse metallic nodes. figshare.comacs.org The mechanistic aspects of this NaOH-modulated approach have been studied to understand its role in the crystallization process. figshare.com

Diversity of Metallic Nodes and Secondary Building Units (SBUs)

The versatility of this compound as a linker allows for its coordination with a wide range of metal ions, leading to a rich diversity of metallic nodes and the formation of various Secondary Building Units (SBUs). SBUs are the clusters of metal ions and coordinating groups that act as the vertices of the framework.

Transition Metal Ion Integration (e.g., Co, Fe, Mn, Zn, Cd, Cu, Ni, Zr)

Research has also demonstrated the formation of homometallic trinuclear oxo-centered clusters when iron(III) or manganese(III) ions are used as the connecting nodes. figshare.comacs.org In the case of the manganese-based framework, these trinuclear clusters can be further interconnected by formate (B1220265) bridges to create dimeric [Mn₃(μ₃-O)]₂ units. acs.org The integration of other transition metals such as cobalt(II) and zirconium(IV) in the presence of a modulator has also been reported, leading to isomorphous 3D supramolecular architectures. figshare.comacs.org

| Framework Designation | Metal Ion(s) | Secondary Building Unit (SBU) | Reference |

|---|---|---|---|

| ZJU-18 | Mn(III), Mn(II) | Binuclear and Trinuclear Manganese Carboxylate Clusters | nih.gov |

| ZJU-20 | Mn(III), Cd(II) | Binuclear and Trinuclear Cadmium Carboxylate Clusters (Cd₂(COO)₄(H₂O)₂ and Cd₃(COO)₄Cl₂(H₂O)₄) | nih.gov |

| FeMPF | Fe(III) | Homometallic Trinuclear Oxo-centered Cluster (Fe₃(μ₃-O)(COO)₇) | figshare.comacs.org |

| MnMPF | Mn(III) | Homometallic Trinuclear Oxo-centered Cluster (Mn₃(μ₃-O)(COO)₇) forming [Mn₃(μ₃-O)]₂ dimers | figshare.comacs.org |

| NaMPF-1 | Co(II), Na(I) | Porphyrin-bridging {Na(COO)₂}⁻ₙ-chains | figshare.comacs.org |

| NaMPF-2 | Zr(IV), Na(I) | Porphyrin-bridging {Na(COO)₂}⁻ₙ-chains | figshare.comacs.org |

Lanthanide Metal Ion Coordination

The coordination chemistry of this compound extends to lanthanide ions. The larger ionic radii and higher coordination numbers of lanthanides compared to transition metals lead to the formation of unique SBU structures. Synthetic procedures involving praseodymium(III) (Pr³⁺) ions and the octa-topic porphyrin linker have resulted in the formation of two distinct frameworks, designated PrMPF-1 and PrMPF-2. figshare.comacs.org

These frameworks are characterized by heterometallic SBUs that include sodium ions, introduced via the NaOH modulator.

PrMPF-1 is built upon heterometallic {NaPr(COO)₄}n pillared synthons, which create tetragonal interporphyrin channel voids. figshare.comacs.org

PrMPF-2 features porphyrin units intercoordinated by larger, heterometallic tetranuclear {PrNa₃(H₂O)₆(COO)₉}³⁻ clusters, resulting in a structure with hexagonal voids. figshare.comacs.org

| Framework Designation | Lanthanide Ion | Secondary Building Unit (SBU) | Resulting Void Geometry | Reference |

|---|---|---|---|---|

| PrMPF-1 | Pr(III) | Heterometallic {NaPr(COO)₄}n pillared synthons | Tetragonal | figshare.comacs.org |

| PrMPF-2 | Pr(III) | Heterometallic tetranuclear {PrNa₃(H₂O)₆(COO)₉}³⁻ clusters | Hexagonal | figshare.comacs.org |

Polynuclear Metallic Cluster Formation (e.g., Trinuclear, Binuclear Clusters)

The high density of carboxylate groups on the this compound ligand facilitates the in-situ formation of polynuclear metallic clusters, which act as secondary building units (SBUs) to create robust and porous frameworks. The nature of the metal ion and reaction conditions dictates the type of cluster formed, leading to a variety of structural outcomes.

When transition metals like Fe³⁺ or Mn³⁺ are used, homometallic trinuclear oxo-centered clusters of the type [M₃(μ₃-O)(COO)₇] are formed. nih.gov In some cases, these trinuclear clusters can be further linked, for instance by a formate bridge, to create dimeric units of [Mn₃(μ₃-O)]₂. nih.gov The formation of binuclear clusters is also prevalent. For example, in the isostructural ZJU-18, ZJU-19, and ZJU-20 frameworks, the porphyrin ligands are bridged by both binuclear and trinuclear metal carboxylate SBUs. mdpi.comsciopen.com

The versatility of this porphyrin ligand extends to the formation of heterometallic polynuclear clusters. Syntheses involving Pr³⁺ ions have yielded frameworks sustained by heterometallic {NaPr(COO)₄}n pillared synthons and heterometallic tetranuclear {PrNa₃(H₂O)₆(COO)₉}³⁻ clusters. nih.gov With In³⁺, a heterometallic In₂Na(μ₃-H₂O)(COO)₇ cluster has been observed. nih.gov This ability to form diverse polynuclear clusters is a key factor in the architectural diversity of MOFs derived from this ligand.

| Metal Ion(s) | Cluster Type | Resulting MOF Example | Reference |

|---|---|---|---|

| Mn³⁺ | Homometallic Trinuclear Oxo-centered | MnMPF | nih.gov |

| Fe³⁺ | Homometallic Trinuclear Oxo-centered | FeMPF | nih.gov |

| Mn²⁺/Mn³⁺ | Binuclear and Trinuclear | ZJU-18 | mdpi.comsciopen.com |

| Pr³⁺/Na⁺ | Heterometallic Tetranuclear | PrMPF-2 | nih.gov |

| In³⁺/Na⁺ | Heterometallic Trinuclear | InMPF | nih.gov |

Architectural and Topological Diversity of Por-MOFs

The combination of the octatopic porphyrin linker with various polynuclear metallic clusters gives rise to Por-MOFs with diverse architectures and complex network topologies. These structures range from highly porous three-dimensional frameworks to layered and pillared arrangements.

A common architectural motif for MOFs built with this compound is the open three-dimensional (3D) framework perforated by well-defined channel voids. nih.gov These channels are a direct consequence of the rigid and extended nature of the porphyrin linker and the specific geometry of the SBU. For instance, frameworks constructed with Pr³⁺ ions have been shown to exhibit either tetragonal or hexagonal interporphyrin channel voids, depending on the specific heterometallic cluster formed. nih.gov The ZJU series of MOFs (ZJU-18, -19, -20) are notable examples of 3D porous frameworks, featuring significant pore windows of approximately 11.5 Å and larger pore cages around 21.3 Å in diameter. mdpi.comsciopen.com This inherent porosity allows for the diffusion and accommodation of various guest molecules within the framework. sciopen.com

The underlying connectivity of the porphyrin linkers and the SBUs can be described by specific network topologies. MOFs constructed from metal 5,10,15,20-tetrakis(3,5-biscarboxylphenyl)porphyrin, such as the ZJU-18, ZJU-19, and ZJU-20, exhibit a tbo topology. mdpi.comsciopen.com This topology is a 3-periodic, binodal, edge-transitive net.

Other topologies are frequently observed with the isomeric tetrakis(4-carboxyphenyl)porphyrin (TCPP), which demonstrates the topological possibilities for this class of tetratopic linkers.

pts topology : This (4,4)-connected net can be formed when a 4-connected porphyrin linker assembles with a tetrahedral 4-connected node. chemrxiv.org

pcu topology : This primitive cubic net is often found in interpenetrated frameworks. For instance, MOFs built from a 6-connected Zn₄O cluster and a linear, 2-connected porphyrin linker can adopt a doubly interpenetrated pcu topology. chemrxiv.org

ftw-a topology : This face-centered cubic topology arises from the assembly of a 12-connected SBU, such as a Zr₆ cluster, with a 4-connected TCPP linker. chemrxiv.orgresearchgate.net MOF-525 is a classic example of a porphyrin-based MOF with ftw topology. chemrxiv.orgresearchgate.net

| Topology | Description | Example MOF (Linker) | Reference |

|---|---|---|---|

| tbo | 3-periodic, binodal, edge-transitive net | ZJU-18 (3,5-dicarboxyphenyl) | mdpi.comsciopen.com |

| pts | (4,4)-c net | {[Cu(Cu–TPyP)]·BF₄} (4-pyridyl) | chemrxiv.org |

| pcu | Primitive cubic net, often interpenetrated | PIZA-4 (4-carboxyphenyl derivative) | chemrxiv.org |

| ftw-a | (4,12)-c net of face-centered cubic symmetry | MOF-525 (4-carboxyphenyl) | chemrxiv.orgresearchgate.netresearchgate.net |

Post-Synthetic Modification within Por-MOF Frameworks

Post-synthetic modification (PSM) is a powerful strategy for functionalizing MOFs after their initial synthesis, allowing for the introduction of chemical properties that may not be accessible through direct synthesis. nih.govmdpi.com This technique is applicable to Por-MOFs, enabling the tuning of their catalytic, sorption, and other functional properties.

One prominent PSM method is linker exchange. An example is the conversion of MMPF-5 to MMPF-5(Co). The parent framework, MMPF-5, is constructed from [5,10,15,20-tetrakis(3,5-dicarboxyphenyl)porphyrinato]Cd(II) connected by cadmium(II) clusters. Through a post-synthetic exchange process, the cadmium porphyrin linkers can be swapped for cobalt porphyrins, resulting in the MMPF-5(Co) framework. Crucially, this exchange occurs while retaining the original crystal structure and framework topology of the parent MOF. Another PSM approach involves cation exchange within the metal nodes of the framework, which can be used to introduce or alter catalytically active sites. mdpi.com These modification techniques significantly expand the functional versatility of MOFs built from this compound and its derivatives.

Catalytic Applications of Tetrakis 3,5 Dicarboxyphenyl Porphyrin Based Materials

Heterogeneous Catalysis Mechanisms

The catalytic activity of Tetrakis(3,5-dicarboxyphenyl)porphyrin-based materials, especially within MOF structures, operates through mechanisms that leverage the unique properties of both the porphyrin macrocycle and the framework's architecture. By incorporating metalloporphyrins into a rigid, porous framework, common deactivation pathways such as the formation of inactive oxo-dimers are inhibited. mdpi.comtum.de This structural isolation ensures the availability of catalytically active single-metal sites, which is a key advantage of these heterogeneous catalysts. tum.de

The primary mechanism for many oxidation reactions is biomimetic, mirroring the function of cytochrome P-450 enzymes. mdpi.com It involves the activation of an oxidant by the metal center of the porphyrin (often manganese or iron) to form a high-valent metal-oxo species. mdpi.comnih.gov This potent oxidizing agent is responsible for transferring an oxygen atom to the substrate. For instance, in alkane hydroxylation, the metal-oxo species can abstract a hydrogen atom from the alkane, leading to a radical intermediate that subsequently reacts to form an alcohol. researchgate.net

In photocatalytic applications, the mechanism shifts to one involving light absorption and the generation of reactive oxygen species (ROS). rsc.org The porphyrin unit acts as a photosensitizer, absorbing light and transferring energy to molecular oxygen (O₂) to generate highly reactive singlet oxygen (¹O₂). nih.govmdpi.com This singlet oxygen then directly oxidizes the substrate, a pathway commonly observed in the oxidation of aryl sulfides and benzyl (B1604629) alcohols. nih.govresearchgate.net The porous nature of the MOF facilitates the diffusion of substrates and products, while the confined environment within the pores can influence reaction selectivity. mdpi.commdpi.com

Oxidation Reactions Catalyzed by Porphyrin-MOFs

Porphyrin-based MOFs (Por-MOFs) constructed from this compound linkers are particularly effective in a range of oxidation reactions due to their high porosity and the synergistic effects between the porphyrin units and the framework's metal clusters. mdpi.comnih.gov

A series of isostructural Por-MOFs, designated ZJU-18, ZJU-19, and ZJU-20, have been synthesized using metal-Tetrakis(3,5-dicarboxyphenyl)porphyrin as the linker. acs.org These materials have demonstrated remarkable efficiency and selectivity in the oxidation of alkylbenzenes. mdpi.comacs.org The catalytic performance is highly dependent on the metal within the porphyrin core and the nature of the metal-carboxylate clusters that form the framework. mdpi.comacs.org

In the oxidation of ethylbenzene (B125841) using tert-butyl hydroperoxide as the oxidant, the homometallic manganese-based framework, ZJU-18, exhibited superior performance compared to its counterparts and the homogeneous catalyst. acs.org It achieved a near-quantitative yield (>99%) of acetophenone (B1666503) with a high turnover number, indicating that both the manganese in the porphyrin and the manganese in the framework's clusters contribute to the catalytic activity. mdpi.comacs.org The rigid MOF structure effectively prevents the self-oxidation and deactivation of the porphyrin units, leading to a more robust catalyst. mdpi.com

| Catalyst | Substrate | Oxidant | Time (h) | Yield (%) | Selectivity (%) | Reference |

|---|---|---|---|---|---|---|

| ZJU-18 (Mn-porphyrin, Mn-cluster) | Ethylbenzene | tert-butyl hydroperoxide | 48 | >99 | >99 (Acetophenone) | acs.org |

| ZJU-19 (Ni-porphyrin, Mn-cluster) | Ethylbenzene | tert-butyl hydroperoxide | 48 | 9 | >99 (Acetophenone) | mdpi.comacs.org |

| ZJU-20 (Mn-porphyrin, Cd-cluster) | Ethylbenzene | tert-butyl hydroperoxide | 48 | 69 | >99 (Acetophenone) | mdpi.comacs.org |

The epoxidation of alkenes is a critical transformation in organic synthesis, and Por-MOFs have emerged as highly effective catalysts for this reaction. A cobalt-containing MOF, MMPF-5(Co), was prepared using a post-synthetic linker exchange method starting from a cadmium-based MOF with a [5,10,15,20-tetrakis(3,5-dicarboxyphenyl)porphyrinato] linker. mdpi.comnih.gov This material showed good catalytic activity for the epoxidation of trans-stilbene. mdpi.comnih.gov The mechanism is believed to involve the formation of a high-valent metal-oxo intermediate that transfers an oxygen atom to the alkene double bond. nih.govru.nl Other related Por-MOFs have also shown high conversion and selectivity for the epoxidation of various cyclic and linear alkenes using iodosylbenzene as the oxidant. mdpi.comnih.gov

| Catalyst | Substrate | Oxidant | Conversion (%) | Product Selectivity (%) | Reference |

|---|---|---|---|---|---|

| MMPF-5(Co) | trans-stilbene | Iodosylbenzene | Good Activity | Epoxide | mdpi.comnih.gov |

| PIZA-3 | Cyclohexene | Iodosylbenzene | - | 23 (Epoxide) | nih.gov |

| PIZA-3 | Cyclooctene | Iodosylbenzene | - | 74 (Epoxide) | nih.gov |

| ZnMn-RPM | Styrene | 2-(tert-butylsulfonyl)iodosylbenzene | - | - | nih.gov |

The direct hydroxylation of C-H bonds in alkanes is a challenging yet highly valuable chemical reaction. nih.gov Metalloporphyrins are well-known for their ability to catalyze these transformations, mimicking cytochrome P-450 enzymes. nih.govillinois.edu Por-MOFs, such as PIZA-3, which is constructed from manganese porphyrin linkers, have been shown to be active catalysts for the oxidation of both cyclic and linear alkanes at room temperature with iodosylbenzene as the oxidant. mdpi.com The reaction demonstrates selectivity for the formation of alcohols. For cyclic alkanes like cyclohexane, the alcohol is the major product, with a high alcohol-to-ketone ratio. mdpi.com This indicates that the catalyst can selectively hydroxylate C-H bonds without significant over-oxidation.

| Catalyst | Substrate | Oxidant | Total Yield (%) | Product(s) | Reference |

|---|---|---|---|---|---|

| PIZA-3 | Cyclohexane | Iodosylbenzene | 43 | Cyclohexanol (Alcohol/Ketone ratio: 8.9) | mdpi.com |

| PIZA-3 | Cycloheptane | Iodosylbenzene | 47 | Cycloheptanol (Alcohol/Ketone ratio: 8.0) | mdpi.com |

| PIZA-3 | Hexane | Iodosylbenzene | 17 | Hexanols (2-ol, 3-ol) | mdpi.com |

| PIZA-3 | Heptane | Iodosylbenzene | 23 | Heptanols (2-ol, 3-ol, 4-ol) | mdpi.com |

Porphyrin-based MOFs are effective photocatalysts for the selective oxidation of aryl sulfides to their corresponding sulfoxides. nih.gov The mechanism typically involves the porphyrin linker acting as a photosensitizer to generate singlet oxygen (¹O₂) under light irradiation. nih.govresearchgate.net This reactive species then oxidizes the sulfide. Studies have shown that the choice of metal node within the MOF structure significantly impacts the catalytic rate, with heavier metals like indium and yttrium enhancing performance. dtic.mil For example, an indium-porphyrin MOF, UNLPF-10, demonstrated complete and selective conversion of thioanisole (B89551) to its sulfoxide (B87167) under blue LED irradiation in the presence of oxygen. nih.gov The selectivity is a key feature, as over-oxidation to the sulfone is often suppressed, which can be attributed to confinement effects within the MOF pores. dtic.mil

| Catalyst | Substrate | Conditions | Time (h) | Conversion (%) | Selectivity | Reference |

|---|---|---|---|---|---|---|

| UNLPF-10 (In-porphyrin) | Thioanisole | Blue LED, O₂ | 8 | 100 | Selective to Sulfoxide | nih.gov |

| NUPF-2Y (Y-porphyrin) | Organic Sulfide | Light, Solvent | ~0.05 (Half-life in min) | - | 99% (Sulfoxide) | dtic.mil |

The selective oxidation of benzyl alcohols to benzaldehydes is a fundamental reaction in organic chemistry. Porphyrinic MOFs have been successfully employed as heterogeneous catalysts for this transformation under green, solvent-free conditions. nanomeghyas.ir For instance, an iron-based porphyrinic MOF, PCN-600(Fe), showed high catalytic activity and could be recovered and reused multiple times without a significant loss in performance. nanomeghyas.ir In related systems, such as porphyrin-based covalent organic frameworks (COFs), the photooxidation proceeds via the generation of singlet oxygen, which selectively oxidizes the benzylic C-H bond. mdpi.com This method is highly attractive due to its use of visible light and molecular oxygen as a green oxidant, offering high yields for a variety of substituted benzyl alcohols. mdpi.com

| Catalyst | Substrate | Conditions | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| PCN-600(Fe) | Benzyl alcohol | Solvent-free | - | Good activity | nanomeghyas.ir |

| Porph-UOZ-COF | Benzyl alcohol | Visible LED, O₂, Acetonitrile | 60 | 93 (Tandem product) | mdpi.com |

| Porph-UOZ-COF | 4-Methylbenzyl alcohol | Visible LED, O₂, Acetonitrile | 65 | 90 (Tandem product) | mdpi.com |

| Porph-UOZ-COF | 4-Chlorobenzyl alcohol | Visible LED, O₂, Acetonitrile | 70 | 88 (Tandem product) | mdpi.com |

| Porph-UOZ-COF | 4-Nitrobenzyl alcohol | Visible LED, O₂, Acetonitrile | 70 | 85 (Tandem product) | mdpi.com |

Carbon Dioxide (CO₂) Conversion and Reduction

The conversion of carbon dioxide into value-added chemicals is a critical area of research for sustainable chemistry. Frameworks built with this compound are effective in capturing CO₂, a crucial first step for any subsequent conversion. A notable example is the porous metal-metalloporphyrin framework, MMPF-2, which is constructed from a Tetrakis(3,5-dicarboxyphenyl)porphine ligand and cobalt clusters. usf.edu This material exhibits a high CO₂ uptake capacity of 170 cm³ g⁻¹ at 273 K and 1 bar, a property attributed to the high density of open cobalt centers within the porphyrin macrocycles that line the framework's channels. usf.edu

While direct CO₂ reduction using this specific porphyrin framework is not extensively documented, closely related structures have demonstrated catalytic activity for CO₂ fixation. Two manganese-based MOFs, MMPF-12 and MMPF-13, were synthesized using a custom-designed porphyrin ligand, 5,15-bis(3,5-dicarboxyphenyl)-10,20-bis(2,6-dibromophenyl) porphyrin. acs.orgunt.edu These materials have been shown to effectively catalyze the cycloaddition of CO₂ to various epoxides, yielding valuable cyclic carbonates under mild conditions. acs.orgunt.edu The catalytic activity is influenced by the structure of the manganese clusters that link the porphyrin units, with the trimer manganese clusters in MMPF-12 showing higher activity than the dimer clusters in MMPF-13. acs.org

| Epoxide Substrate | Catalyst | Yield (%) |

|---|---|---|

| Epichlorohydrin | MMPF-12 | 98 |

| Epichlorohydrin | MMPF-13 | 85 |

| Propylene oxide | MMPF-12 | 94 |

| Propylene oxide | MMPF-13 | 82 |

| 1,2-Epoxyoctane | MMPF-12 | 95 |

| 1,2-Epoxyoctane | MMPF-13 | 83 |

| Styrene oxide | MMPF-12 | 99 |

| Styrene oxide | MMPF-13 | 89 |

Catalytic performance of MMPF-12 and MMPF-13 in the cycloaddition of CO₂ with various epoxides. Data sourced from acs.orgunt.edu.

Within the reviewed scientific literature, there are no specific reports on the photoinduced cycloaddition of CO₂ with epoxides catalyzed by materials synthesized from this compound. Research in this area has typically focused on other porphyrin isomers or different catalytic pathways.

Role of Metalloporphyrin Active Sites and Framework Confinement

The catalytic efficacy of materials based on this compound is intrinsically linked to the nature of their active sites and the confined environment created by the framework. usf.edu In MOFs like MMPF-2, the coordinatively unsaturated metal centers of the porphyrin macrocycles, such as cobalt, act as Lewis acid sites that are crucial for adsorbing and activating substrates like CO₂. usf.edu

Framework confinement plays a critical role by isolating these active sites, which can prevent deactivation pathways such as the formation of inactive µ-oxo dimers, a common issue with metalloporphyrin catalysts in homogeneous solutions. mdpi.com Furthermore, the well-defined pore structure of these MOFs imposes steric constraints on reactants, intermediates, and products, which can influence reaction selectivity. For instance, a series of isostructural MOFs (ZJU-18, ZJU-19, and ZJU-20), built from metal 5,10,15,20-tetrakis(3,5-biscarboxylphenyl)porphyrin, possess distinct pore windows of approximately 11.5 Å and larger pore cages of about 21.3 Å in diameter. This defined porosity ensures that substrates can readily access the active sites within the pores. researchgate.net In the case of MMPF-12, the manganese clusters that serve as structural nodes also function as key catalytic sites for CO₂ transformation, working in synergy with the porphyrin linker within the conserved porous structure. acs.org

Catalyst Stability and Reusability in Heterogeneous Systems

A primary advantage of incorporating porphyrin catalysts into solid frameworks is the enhancement of their stability and the facilitation of their reuse. Heterogeneous catalysts can be easily separated from the reaction mixture, which is crucial for practical and industrial applications. The rigid framework structure prevents the aggregation or degradation of the porphyrin units, leading to a more robust catalyst compared to its homogeneous counterpart. mdpi.com While the potential for recyclability is a key driver for developing these materials, specific data on the long-term stability and reusability of this compound-based catalysts in CO₂ conversion reactions are not yet extensively detailed in the literature. However, the foundational principle of immobilizing molecular catalysts within a robust MOF structure is a well-established strategy to improve operational stability and enable catalyst recycling.

Photocatalytic Applications and Photophysics

Photocatalytic Degradation of Organic Pollutants (e.g., Methylene Blue)

The incorporation of Tetrakis(3,5-dicarboxyphenyl)porphyrin into MOFs creates robust heterogeneous catalysts suitable for oxidation reactions. researchgate.net The fundamental mechanism involves the porphyrin unit acting as a photosensitizer; upon absorbing light, it generates excited electrons and subsequently reactive oxygen species, which can break down complex organic molecules. This capability is central to addressing environmental remediation challenges by degrading persistent organic pollutants in water.

Porphyrin-based MOFs have demonstrated potential as catalysts for various oxidation processes. researchgate.net However, specific research detailing the photocatalytic degradation of Methylene Blue using MOFs constructed specifically with the this compound isomer is not extensively documented in the available literature. The general principle remains that the photoactive nature of the porphyrin linker within a stable MOF architecture facilitates the oxidation necessary for pollutant degradation. unl.eduresearchgate.net

Solar Fuels Generation

The conversion of solar energy into chemical fuels is a critical goal for sustainable energy, and materials derived from this compound are promising candidates for this endeavor. By serving as the photoactive linker in MOFs, this porphyrin facilitates the capture of light energy and channels it to drive key chemical reactions for fuel production. dokumen.pub

Metal-porphyrin-containing MOFs have been effectively utilized as systems for producing clean hydrogen (H₂) fuel through photo-driven water-splitting reactions. dokumen.pub In these architectures, the this compound ligand absorbs solar photons, initiating a charge separation process. The generated electrons are then shuttled to catalytic sites within the framework, where they reduce protons from water to produce hydrogen gas. For instance, MOFs designated ZJU-21 and ZJU-22, which are constructed using nickel- and manganese-metalated this compound respectively, have been investigated for such photocatalytic applications. dokumen.pub

Table 1: Examples of MOFs Incorporating this compound and Their Applications

| MOF Designation | Porphyrin Center Metal | Secondary Metal Node | Primary Application | Reference |

| ZJU-21 | Nickel (Ni) | Copper (Cu) | Photocatalysis | dokumen.pub |

| ZJU-22 | Manganese (Mn) | Copper (Cu) | Photocatalysis | dokumen.pub |

| CZJ-4 | Manganese (Mn(III)Cl) | Zinc (Zn) | Photocatalysis | unl.edu |

The photocatalytic reduction of carbon dioxide (CO₂) into valuable chemicals, such as carbon monoxide (CO) or methane, is another significant application of solar fuel generation. MOFs built with this compound linkers have been designed for this purpose. rsc.org The high density of photoactive porphyrin units and the porous nature of the MOF, which allows for efficient CO₂ adsorption, create an ideal environment for this conversion. rsc.org Upon light absorption, the porphyrin ligand initiates an electron transfer that is ultimately used to reduce the captured CO₂ molecules at the framework's catalytic sites. rsc.org

Photoinduced Charge Separation and Transfer Processes

The photocatalytic efficacy of this compound-based materials is fundamentally dependent on the photophysical processes of charge separation and transfer that occur after light absorption. When the porphyrin macrocycle absorbs a photon, it is promoted to an electronically excited state. unl.edu In this high-energy state, the porphyrin can act as either an electron donor or an acceptor.

Within the structured environment of a MOF, this excited porphyrin can inject an electron into the conduction band of the metal-oxo clusters or transfer it to an adjacent molecule, creating a charge-separated state. This state consists of a positively charged porphyrin radical cation and a negatively charged species elsewhere in the framework. The efficiency and lifetime of this charge-separated state are critical, as it provides the necessary electrochemical potential to drive the desired redox reactions, such as water splitting or CO₂ reduction, before the charges can recombine. dokumen.pub The specific arrangement and electronic properties of the metal nodes and the porphyrin linkers can be tuned to optimize these charge transfer dynamics. unl.edu

Influence of Porphyrin Protonation on Photoexcited States

The protonation of the inner nitrogen atoms of a free-base porphyrin macrocycle can significantly alter its electronic structure and, consequently, its photophysical properties. This change can impact the lifetimes of excited states and the pathways for energy dissipation.

While the influence of protonation on the photoexcited states of porphyrins is a subject of considerable research, specific studies detailing this phenomenon for the this compound isomer are not available in the reviewed scientific literature. Research in this area has predominantly focused on other isomers, such as Tetrakis(4-carboxyphenyl)porphyrin.

In certain conditions, the basicity of the porphyrin's core nitrogen atoms can increase upon photoexcitation. This allows the porphyrin to capture a proton from its environment, a phenomenon known as photoinduced protonation, where the molecule acts as a "photobase." This process can create a new, protonated excited state with distinct redox potentials and decay dynamics.

However, there is no specific information in the available research literature that characterizes the behavior of this compound as a photoinduced photobase. The investigation of such detailed photophysical mechanisms has been concentrated on more commonly studied porphyrin isomers.

Redox Potential Shifts in Protonated Species

The protonation of free-base porphyrins, such as the closely related Tetrakis(4-carboxyphenyl)porphyrin (TCPP), significantly alters their electronic and excited-state properties, which has profound implications for their photocatalytic applications. rsc.orgrsc.org When protonated, the porphyrin core's symmetry and electron density change, leading to notable shifts in its redox potentials.

Studies on TCPP, a structural isomer of this compound, demonstrate that protonation causes an anodic shift in the redox potentials. rsc.orgrsc.org This shift transforms the porphyrin's role in photoredox catalysis. While neutral free-base porphyrins typically act as electron donors, their protonated diacid forms (e.g., H₂TCPP²⁺) are more inclined to function as electron acceptors. rsc.orgrsc.org This change is attributed to the increased nucleophilicity at the unprotonated nitrogen atoms of the porphyrin core in the photoexcited triplet state, making it more susceptible to protonation compared to its ground state. rsc.orgrsc.org

The photoexcited triplet state of the porphyrin acts as a photobase, meaning it is more easily protonated than the ground state molecule. rsc.orgrsc.org This phenomenon allows for the generation of photoinduced protonated excited triplet states even with only catalytic amounts of an acid. rsc.org These protonated species are powerful electron acceptors, opening up new chemical pathways and expanding the scope of reactions that can be catalyzed by porphyrins. rsc.orgrsc.org

Table 1: Protonation Effects on Porphyrin Properties

| Property | Neutral Species (e.g., TCPP) | Protonated Species (e.g., H₂TCPP²⁺) |

|---|---|---|

| Photocatalytic Role | Electron Donor | Electron Acceptor rsc.orgrsc.org |

| Redox Potential | Baseline | Anodically Shifted rsc.orgrsc.org |

| Excited State Basicity | Lower | Higher (acts as a photobase) rsc.orgrsc.org |

| Soret Band (Absorption) | ~419 nm | ~446 nm rsc.org |

Hybrid Photocatalytic Systems (e.g., Porphyrin-TiO₂ Composites)

To enhance photocatalytic efficiency and utilize visible light, porphyrins like this compound are often integrated into hybrid systems with wide-bandgap semiconductors, most notably titanium dioxide (TiO₂). rsc.orgresearchgate.net TiO₂ is a potent photocatalyst but is primarily active under UV irradiation due to its large band gap. rsc.orgresearchgate.net Porphyrins, with their strong absorption in the visible spectrum (Soret and Q bands), can act as sensitizers, effectively extending the photoresponse of TiO₂ into the visible light range. rsc.orgresearchgate.net

The carboxylate groups of Tetrakis(carboxyphenyl)porphyrins serve as effective anchoring groups, allowing the porphyrin to bind strongly to the TiO₂ surface. nih.govacs.org This close interaction facilitates an efficient electron transfer process. Upon visible light irradiation, the porphyrin is excited, and an electron is injected from its excited state into the conduction band of the TiO₂. rsc.orgnih.gov This charge separation is crucial for photocatalysis, as it prevents the rapid recombination of photo-generated electron-hole pairs, a major limitation in TiO₂ photocatalysis. rsc.orgmdpi.com

Data based on performance under simulated AM 1.5 sunlight. acs.org

Article on this compound Sensing Applications Cannot Be Generated as Requested

The user's request specified a detailed article structure focusing on:

Gas Sensing Mechanisms: Detection of Nitrogen Dioxide (NO₂), Volatile Organic Compounds (VOCs), and Ammonia.

Liquid-Phase Sensing: Detection of metal ions (Fe³⁺, Cu²⁺, Zn²⁺, Pb²⁺, Ni²⁺) and specific chemicals like histamine (B1213489) and hydrogen peroxide.

Extensive searches have confirmed that while related porphyrin isomers, such as Tetrakis(4-carboxyphenyl)porphyrin (TCPP), are widely studied for these exact sensing applications, the specific 3,5-dicarboxy isomer has not been similarly investigated in the context of analyte detection.

Research on this compound does show its use as a sophisticated building block, or "octatopic ligand," for creating highly porous metal-organic frameworks (MOFs). For instance, a framework known as MMPF-2 was constructed using this specific porphyrin ligand. Such materials are noted for their exceptionally high surface areas and potential for gas uptake, which are promising characteristics for developing future sensing materials. However, the existing studies focus on the synthesis, structural analysis, and gas storage capabilities (primarily CO₂) of these frameworks, rather than their performance as chemical sensors for the analytes .

Given the strict requirement to focus solely on this compound and to provide detailed, scientifically accurate findings for each specified application, it is not possible to generate the requested article. Using data from other, more common porphyrin isomers would be scientifically inaccurate and would violate the core instructions of the request.

Therefore, the article cannot be written until research is published that specifically details the performance of this compound or its derivatives in the sensing applications outlined.

Sensing Applications of Tetrakis 3,5 Dicarboxyphenyl Porphyrin Based Materials

Optical Sensing Technologies

The unique structure of Tetrakis(3,5-dicarboxyphenyl)porphyrin, featuring eight carboxylic acid groups arranged at the meta-positions of the four phenyl rings, makes it an excellent candidate for constructing complex, porous materials with potential applications in optical sensing. These carboxylic acid groups can act as anchoring points or linkers to create larger, organized structures.

Metal-Organic Frameworks (MOFs): One of the most promising applications of this porphyrin is as a building block, or "linker," for metal-organic frameworks (MOFs). Research has demonstrated the synthesis of crystalline framework solids using octa-topic this compound linkers with various metallic nodes. These reactions can form polynuclear metallic clusters that connect the porphyrin units, resulting in diverse architectures with large internal voids. In some synthesized frameworks, the solvent-accessible voids account for more than 50% of the crystal volume. Such high porosity is a critical feature for sensing applications, as it allows analytes (such as gases or small molecules) to diffuse into the material and interact with the porphyrin units, which can lead to a detectable optical change (e.g., a change in color or fluorescence).

Studies comparing porphyrins with carboxylic acid anchoring groups at different positions (meta vs. para) have shown that the position of these groups significantly influences how the molecule binds to a surface. The meta-positioning in this compound favors a planar, or flat, binding orientation on metal oxide surfaces. This orientation can affect the electronic interaction between the sensor material and the analyte, potentially influencing the sensitivity and selectivity of a sensor.

While these properties are highly relevant for creating optical sensors, detailed studies on the performance of MOFs derived from this compound for specific analyte detection were not found in the surveyed literature.

Development of Porphyrin-Based Sensor Arrays for Artificial Olfaction

Artificial olfaction, or the "electronic nose," is a technology that mimics the mammalian sense of smell. It typically employs an array of cross-reactive sensors that produce a unique pattern of responses for a given vapor or odor. Porphyrins and their metal complexes (metalloporphyrins) are exceptionally well-suited for this purpose because their optical properties are sensitive to their chemical environment. The interaction with a volatile analyte, especially those that can bind to the metal center, can cause a distinct color change.

The principle behind a porphyrin-based sensor array is to use a variety of different porphyrins and metalloporphyrins. Each sensor in the array interacts with an analyte differently, based on factors like the metal ion's binding affinity or the steric environment around the porphyrin. The combined pattern of color changes from all the sensors in the array creates a unique "fingerprint" for each analyte, allowing for its identification and quantification. These arrays can be fabricated by printing the different porphyrin-based dyes onto an inert substrate, creating a disposable and easy-to-read sensor.

Although the fundamental principles of using porphyrin derivatives in artificial olfaction are well-established, specific research detailing the incorporation and performance of this compound into such sensor arrays is not widely documented in available reports. The structural characteristics of this molecule, such as its tendency to adopt a planar orientation on surfaces, would likely influence the fabrication and behavior of a sensor array. However, without direct experimental studies, its specific contribution to the discriminatory power of an artificial olfaction system remains a subject for future investigation.

Due to the lack of specific performance data for this compound in optical sensing and artificial olfaction applications within the reviewed literature, data tables summarizing analytes, detection limits, or response times cannot be provided.

Supramolecular Assembly and Advanced Nanostructures

Driving Forces for Self-Assembly

The spontaneous organization of individual TCPP molecules into well-defined architectures is propelled by a combination of directional and non-directional non-covalent interactions. The strategic placement of the dicarboxyphenyl groups at the meso positions of the porphyrin macrocycle provides multiple sites for these interactions to occur, leading to the formation of robust and intricate nanostructures.

Hydrogen Bonding Networks

The presence of multiple carboxylic acid groups allows for a variety of hydrogen bonding patterns, leading to the possibility of supramolecular isomerism, where different packing arrangements can be achieved under slightly different crystallization conditions. The nature of the solvent can also significantly influence the hydrogen-bonding network by competing for hydrogen bond sites or by being incorporated into the structure. illinois.edu

π-π Stacking Interactions

The large, aromatic surface of the porphyrin core in TCPP molecules facilitates significant π-π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich and electron-poor regions of the aromatic rings, contribute significantly to the stabilization of the supramolecular assemblies. In many porphyrin-based structures, π-π stacking leads to the formation of columnar or slipped-stack arrangements.

Hydrophobic Interactions

In aqueous environments, hydrophobic interactions become a significant driving force for the self-assembly of TCPP. The large, nonpolar porphyrin core has a low affinity for water, leading the molecules to aggregate in a way that minimizes the contact between the hydrophobic core and the aqueous solvent. This often results in the formation of nanostructures where the hydrophilic carboxylic acid groups are exposed to the water, while the porphyrin cores are shielded within the aggregate.

The interplay between hydrophobic interactions and other non-covalent forces, such as hydrogen bonding and π-π stacking, can lead to the formation of complex morphologies like nanosheets and other well-defined nanostructures. nih.gov The hydrophobic effect is a key factor in the organization of amphiphilic porphyrin derivatives and plays a crucial role in their behavior in biological systems and at interfaces.

Electrostatic Self-Assembly

The carboxylic acid groups of TCPP can be deprotonated to form carboxylates, rendering the molecule anionic. This charge allows for electrostatic self-assembly with cationic species, such as metal ions or organic cations. This layer-by-layer assembly technique is a simple and effective method for fabricating uniform thin films. sci-hub.st The electrostatic attraction between oppositely charged components drives the formation of these multilayered structures.

Metal-Directed Self-Assembly

The carboxylic acid groups of TCPP can act as ligands, coordinating to metal ions to form metal-organic frameworks (MOFs). This metal-directed self-assembly is a powerful strategy for constructing highly ordered and porous materials. The geometry and coordination preferences of the metal ions, along with the octatopic nature of the TCPP linker, dictate the topology of the resulting framework. acs.org

A variety of metal ions, including lanthanides and transition metals, have been used to construct crystalline frameworks with TCPP. acs.org The in situ formation of polynuclear metallic clusters as secondary building units (SBUs) can lead to the creation of diverse and complex architectures with large internal voids. acs.org The choice of metal ion and reaction conditions, such as the use of modulators like NaOH, can influence the crystallization process and the final structure of the metalloporphyrin framework. acs.org

Formation of Ordered Supramolecular Architectures

The combination of the aforementioned driving forces leads to the formation of a rich variety of ordered supramolecular architectures from Tetrakis(3,5-dicarboxyphenyl)porphyrin. These architectures range from discrete assemblies to extended one-, two-, and three-dimensional networks.

In the absence of strong coordinating agents, the interplay of hydrogen bonding and π-π stacking often leads to the formation of layered structures or interwoven networks. The specific arrangement is highly dependent on the crystallization conditions.

The introduction of metal ions dramatically expands the structural diversity, leading to the formation of robust and porous metal-organic frameworks. The TCPP ligand, with its eight carboxylic acid groups, can bridge multiple metal centers, creating extended, crystalline solids. Research has demonstrated the successful synthesis of various metalloporphyrin frameworks (MPFs) with different metal nodes, resulting in diverse architectures with significant porosity. acs.org

For example, the reaction of TCPP with Pr³⁺ ions has been shown to yield two different frameworks, one with tetragonal interporphyrin channels and another with hexagonal voids, depending on the formation of different heterometallic secondary building units. acs.org Similarly, the use of In³⁺, Ga³⁺, Fe³⁺, and Mn³⁺ has led to the formation of open 3D framework structures stabilized by various polynuclear metallic clusters. acs.org These findings highlight the versatility of TCPP as a building block for designing functional materials with tailored porosity and dimensionality.

Below is a table summarizing some of the reported supramolecular architectures formed from this compound and various metal ions.

| Metal Ion | Resulting Framework | Key Structural Features | Reference |

| Pr³⁺ | PrMPF-1 | Heterometallic {NaPr(COO)₄}n pillared synthons, tetragonal channels | acs.org |

| Pr³⁺ | PrMPF-2 | Heterometallic {PrNa₃(H₂O)₆(COO)₉}³⁻ clusters, hexagonal voids | acs.org |

| In³⁺ | InMPF | Heterometallic In₂Na(μ₃-H₂O)(COO)₇ cluster-type synthons | acs.org |

| Ga³⁺ | GaMPF | {NaGa(COO)₄}n chain-type interaction synthons | acs.org |

| Fe³⁺ | FeMPF | Homometallic trinuclear oxo-centered Fe₃(μ₃-O)(COO)₇ clusters | acs.org |

| Mn³⁺ | MnMPF | Homometallic trinuclear oxo-centered Mn₃(μ₃-O)(COO)₇ clusters | acs.org |

These examples underscore the remarkable ability of this compound to form a wide array of ordered supramolecular architectures through the synergistic action of multiple non-covalent interactions, particularly through metal-directed self-assembly.

Control over Morphologies (e.g., Nanorods, Nanoleaves, Nanofiber Bundles)

The rational control over the final morphology of nanostructures is a key goal in materials science. However, specific studies detailing the controlled synthesis of distinct morphologies such as nanorods, nanoleaves, or nanofiber bundles from this compound are not prominently featured in the scientific literature found. While the principles of morphology control through the modulation of intermolecular interactions (e.g., π-π stacking, coordination bonding) and reaction conditions (e.g., solvent, temperature) are well-established for other porphyrin derivatives, dedicated research applying these principles to this compound remains to be broadly reported.

Computational and Theoretical Studies of Tetrakis 3,5 Dicarboxyphenyl Porphyrin Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful quantum mechanical method for investigating the properties of porphyrin systems due to its favorable balance between computational cost and accuracy.

Structural Optimization and Stability Analysis

While a complete structural optimization of H₂TCPP would require specific calculations, studies on related meso-tetraphenylporphyrins provide valuable insights. For instance, the choice of the functional and basis set in DFT calculations has a minor effect on the computed geometries of porphyrin-based systems, with bond lengths typically differing by no more than 0.01–0.02 Å compared to experimental X-ray diffraction data. mdpi.com However, larger discrepancies can be observed for valence angles. mdpi.com The planarity of the porphyrin core is a key determinant of its electronic properties, and any distortion from planarity, such as ruffling, will impact the extent of π-conjugation. nih.gov

Stability analysis, often performed through vibrational frequency calculations, can confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface. The presence of imaginary frequencies would indicate a transition state or a higher-order saddle point.

Electronic Structure and Orbital Analysis

The electronic properties of H₂TCPP are governed by its frontier molecular orbitals, namely the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a key parameter that determines the molecule's electronic absorption and emission characteristics, as well as its reactivity. DFT calculations provide a means to compute the energies and spatial distributions of these orbitals.

In typical porphyrins, the electronic structure can be described by Gouterman's four-orbital model, which involves two HOMOs (a₁u and a₂u) and a doubly degenerate LUMO (e_g). acs.org The relative ordering and energies of these orbitals are sensitive to peripheral substitutions. The electron-withdrawing nature of the carboxylic acid groups in H₂TCPP is expected to lower the energies of both the HOMO and LUMO levels compared to unsubstituted tetraphenylporphyrin. This can influence the redox potentials and the wavelengths of maximum absorption in the UV-visible spectrum.

Time-dependent DFT (TD-DFT) is a widely used extension of DFT for calculating excited-state properties, including electronic absorption spectra. mdpi.com TD-DFT calculations can predict the energies and intensities of the characteristic Soret (B) and Q bands in the porphyrin's absorption spectrum. rsc.orgnu.edu.kz The accuracy of these predictions depends on the choice of the exchange-correlation functional. chemrxiv.org For instance, hybrid functionals are often necessary to accurately describe the nature of electronic transitions in porphyrin molecules. acs.org

| Porphyrin Derivative | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

|---|---|---|---|

| Tetraphenylporphyrin (TPP) | -5.30 | -2.85 | 2.45 |

| Tetrakis(4-carboxyphenyl)porphyrin (TCPP) | -5.65 | 2.45 | |

| Zinc Tetraphenylporphyrin (ZnTPP) | -5.15 | -3.00 | 2.15 |

Note: The values in this table are illustrative and can vary depending on the computational methodology (functional, basis set, solvent model) employed.

Charge Transfer and Photoinduced Protonation Mechanisms

The presence of carboxylic acid groups in H₂TCPP introduces the possibility of intramolecular and intermolecular charge transfer processes, as well as protonation events that can be influenced by light. Upon photoexcitation, the electron density distribution in the porphyrin macrocycle changes significantly. rsc.orgrsc.org

Computational studies on the closely related tetrakis(4-carboxyphenyl)porphyrin (TCPP) have shown that the photoexcited triplet state of the porphyrin is a stronger base than its ground state. rsc.orgrsc.org This means that upon light absorption, the porphyrin core becomes more susceptible to protonation. DFT calculations can model this phenomenon by analyzing the electron density of the excited states, which reveals increased nucleophilicity at the central nitrogen atoms of the porphyrin. rsc.org This photoinduced protonation can lead to the formation of a protonated excited triplet state with a relatively long lifetime. rsc.org

These photoinduced protonated species can act as electron acceptors, which opens up new avenues for porphyrin-based photoreactions. rsc.org The ability to function as an electron acceptor is a significant shift from the typical role of porphyrins as electron donors.

Adsorption and Binding Site Characterization (e.g., NO₂ adsorption)

The functional groups on H₂TCPP, particularly the carboxylic acid moieties and the central porphyrin cavity, provide potential binding sites for various molecules. DFT calculations are instrumental in identifying the most favorable adsorption sites and in quantifying the strength of the interaction.

For instance, the adsorption of nitrogen dioxide (NO₂) on porphyrin-based materials is of interest for sensor applications. DFT studies on the adsorption of NO₂ on other porphyrin derivatives have shown that the central metal ion is often the most energetically favorable binding site. researchgate.net In the absence of a central metal ion, as in free-base H₂TCPP, the NO₂ molecule could interact with the porphyrin macrocycle itself. First-principles DFT can be used to investigate the adsorption behaviors of toxic gas molecules on porphyrin derivatives. researchgate.net The calculations can determine the adsorption energies and analyze the changes in the electronic structure of the porphyrin upon gas adsorption, which can be correlated with changes in its optical spectrum. researchgate.net

Molecular Dynamics Simulations for Supramolecular Interactions

While DFT is excellent for studying the properties of single molecules or small clusters, molecular dynamics (MD) simulations are better suited for exploring the behavior of larger systems over longer timescales. MD simulations can provide valuable insights into the self-assembly and supramolecular interactions of H₂TCPP molecules.

The carboxylic acid groups of H₂TCPP are capable of forming strong hydrogen bonds, which can drive the self-assembly of these molecules into well-defined nanostructures. MD simulations can be used to model this process, revealing the preferred aggregation patterns and the stability of the resulting supramolecular structures. These simulations can also shed light on the role of solvent molecules in mediating the interactions between the porphyrin units. Classical MD simulations have been successfully employed to study the formation of porphyrin monolayers and bilayers at interfaces, identifying the key interactions responsible for the self-assembly process. documentsdelivered.com

Periodic DFT Calculations for Bulk Materials and Surfaces

When H₂TCPP is incorporated into extended structures such as metal-organic frameworks (MOFs) or adsorbed onto surfaces, its properties can be significantly different from those of the isolated molecule. Periodic DFT calculations, which take into account the repeating nature of these systems, are essential for understanding the electronic and structural properties of these bulk materials and interfaces. mdpi.com

Periodic DFT can be used to simulate the crystal structure of porphyrin-based MOFs and to calculate their electronic band structure and density of states. acs.org This information is crucial for understanding the material's conductivity and its potential applications in electronics and catalysis. When studying porphyrins on surfaces, periodic DFT can determine the most stable adsorption geometries and elucidate the nature of the molecule-surface interaction. mdpi.com These calculations can also predict how the electronic properties of the porphyrin are modified upon adsorption, which is important for applications in areas such as molecular electronics and sensing. mdpi.com For instance, periodic DFT calculations have been used to show that the inclusion of guest molecules can substantially stabilize the open framework of a porphyrin MOF, while interpenetration provides even greater stabilization in the absence of guests. chemrxiv.org

Theoretical Insights into Catalytic and Photocatalytic Pathways

Computational and theoretical studies, primarily leveraging Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have become indispensable for elucidating the complex mechanisms governing the catalytic and photocatalytic activities of porphyrin systems, including Tetrakis(3,5-dicarboxyphenyl)porphyrin and its isomers. nih.govresearchgate.net These methods provide molecular-level insights into electronic structures, excited-state dynamics, and reaction energy profiles that are often difficult to capture through experimental means alone.

The photocatalytic activity of porphyrins is fundamentally linked to their ability to absorb light and generate reactive species. Upon absorption of a photon, the porphyrin molecule is promoted from its ground state (S₀) to an excited singlet state (S₁ or S₂). It then typically undergoes a rapid process called intersystem crossing (ISC) to a more stable, long-lived excited triplet state (T₁). This triplet state is the key intermediate in most photocatalytic pathways. researchgate.net

Theoretical models have detailed two primary mechanisms for the subsequent reactions:

Type I Pathway: Involves electron transfer from the excited porphyrin triplet state to a substrate or solvent molecule, which can lead to the formation of radical ions and subsequently other reactive oxygen species (ROS) like superoxide (B77818) (O₂•⁻) and hydroxyl radicals (•OH).

Type II Pathway: Involves energy transfer from the porphyrin triplet state to ground-state molecular oxygen (³O₂), which is itself a triplet. This process generates highly reactive singlet oxygen (¹O₂), a powerful oxidant capable of degrading various organic pollutants. researchgate.net

DFT calculations have been instrumental in mapping these pathways. For instance, studies on the closely related 5,10,15,20-tetrakis(4-carboxyphenyl)porphyrin (TCPP) and its metallated derivatives (TCPP-Zn(II) and TCPP-Sn(IV)) have been used to construct Jablonski diagrams, which computationally assess the decay channels from excited states and confirm the feasibility of singlet oxygen generation. researchgate.net The calculations revealed that the generation of singlet oxygen from the triplet state is an exothermic process, making it a highly favorable pathway. researchgate.net

| Parameter | TCPP-Zn(II) | TCPP-Sn(IV) |

| S₀ → S₁ Transition Energy (eV) | 2.19 | 2.21 |

| S₀ → T₁ Transition Energy (eV) | 1.55 | 1.59 |

| Energy Transfer (³Sens + ³O₂ → ¹Sens + ¹O₂) ΔE (eV)* | -0.57 | -0.61 |

| Theoretical energy values for key transitions in metallated tetrakis(4-carboxyphenyl)porphyrin systems, calculated using DFT. A negative ΔE for energy transfer indicates an exothermic and favorable process for singlet oxygen generation. Data sourced from Espitia-Almeida et al. (2021). researchgate.net |

More recent computational and spectroscopic studies on the TCPP isomer have uncovered a novel photocatalytic pathway involving photo-induced protonation. rsc.orgnih.gov These investigations revealed that the excited triplet state of the porphyrin is significantly more basic than its ground state, allowing it to function as a "photobase". nih.gov

Computational analysis of the electron density confirmed that upon excitation to the triplet state, the nucleophilicity of the unprotonated nitrogen atoms at the porphyrin's core increases. nih.gov This enhanced basicity facilitates the capture of a proton, forming a protonated excited triplet state. This transient species has profoundly different electronic properties from the neutral excited state. rsc.org Specifically, photoinduced protonated excited triplet states are predicted to be better electron acceptors and have anodically shifted redox potentials, opening new reaction channels that are inaccessible from the neutral porphyrin's ground or excited states. nih.gov This photobasic behavior has significant implications for reactions such as CO₂ photoreduction. nih.gov

| State | Key Property | Computational Insight | Implication for Catalysis |

| Ground State (S₀) | Normal Basicity | Standard electron density on core nitrogens. | Acts as a standard photosensitizer. |

| Excited Triplet State (T₁) | Enhanced Basicity (Photobase) | Increased electron density and nucleophilicity on core nitrogens. nih.gov | Can be protonated in the excited state. rsc.org |

| Protonated Excited Triplet State | Enhanced Electron Acceptor | Anodically shifted redox potential. nih.gov | Opens new photocatalytic pathways not accessible by the neutral molecule. nih.gov |

| Comparison of the properties of tetrakis(4-carboxyphenyl)porphyrin in different electronic states, highlighting the role of the excited state as a photobase. rsc.orgnih.gov |

The predictive power of these theoretical models is crucial for designing new porphyrin-based catalysts. By computationally screening different peripheral functional groups or central metal ions, researchers can predict how these modifications will influence the frontier molecular orbitals (HOMO and LUMO), the efficiency of intersystem crossing, the lifetime of the triplet state, and the energy barriers for specific catalytic reactions. researchgate.net This allows for the rational design of porphyrin systems tailored for specific applications, such as enhancing singlet oxygen quantum yield or promoting specific electron transfer pathways.

Conclusion and Future Research Directions

Summary of Key Research Advancements

Research into Tetrakis(3,5-dicarboxyphenyl)porphyrin has led to several pivotal advancements, primarily centered on its use as a versatile building block for porous crystalline materials. A significant breakthrough has been the successful incorporation of this octacarboxylate porphyrin into the structure of MOFs, leading to the creation of robust frameworks with high porosity and catalytic activity. acs.orgmdpi.com

One of the most notable achievements is the development of isostructural porous metalloporphyrinic frameworks, such as the ZJU series (ZJU-18, ZJU-19, and ZJU-20), which have demonstrated exceptional performance in the catalytic oxidation of alkylbenzenes. acs.orgmdpi.com These frameworks, constructed from metal-5,10,15,20-tetrakis(3,5-biscarboxylphenyl)porphyrin, exhibit a synergistic effect between the functional groups of the porphyrin and the three-dimensional configuration of the framework, leading to highly efficient and selective catalysis. mdpi.com For instance, ZJU-18 has shown a remarkable ability to oxidize ethylbenzene (B125841) to acetophenone (B1666503) with a yield greater than 99% and a high turnover number. acs.org

Furthermore, the versatility of this compound has been demonstrated in the synthesis of a variety of metalloporphyrin frameworks (MPFs) with diverse architectures and wide intralattice voids. acs.org By employing different metal ions as connecting nodes, researchers have been able to construct frameworks with tunable properties, opening up possibilities for a wide range of applications. acs.org The use of modulators like NaOH has also been shown to enhance the crystal growth of these frameworks, providing deeper insights into their synthesis and crystallization processes. acs.org

The development of these porphyrin-based MOFs has also extended to their application in photocatalysis. For example, a Zr-based MOF incorporating tetrakis(carboxyphenyl)porphyrin groups has been utilized as a photoredox catalyst for the oxidative hydroxylation of arylboronic acids under visible light irradiation, displaying superior activity compared to its homogeneous counterpart. rsc.org

| Framework | Metal Center(s) | Key Advancement | Application |

|---|---|---|---|

| ZJU-18 | Mn | Highly efficient and selective catalytic oxidation | Oxidation of alkylbenzenes |

| ZJU-19 | Mn, Ni | Isostructural porous metalloporphyrinic framework | Catalysis |

| ZJU-20 | Mn, Cd | Isostructural porous metalloporphyrinic framework | Catalysis |

| Zr-MOF-TCPP (MOF-525) | Zr | Superior photoredox catalytic activity | Oxidative hydroxylation of arylboronic acids |

Emerging Trends in this compound Research

The foundation laid by the initial research on this compound has given rise to several exciting and emerging trends that are poised to expand its application landscape significantly. A prominent trend is the growing interest in the biomedical applications of porphyrin-based MOFs, particularly in photodynamic therapy (PDT). nih.govchemrxiv.orgchemrxiv.org The inherent photosensitizing properties of the porphyrin core, combined with the high loading capacity and biocompatibility of MOFs, make these materials promising candidates for cancer theranostics. nih.gov Researchers are exploring the design of nanoscale MOFs that can be used for targeted drug delivery and the generation of reactive oxygen species to kill cancer cells upon light activation. nih.govnih.gov

Another burgeoning area of research is the use of this compound-based materials in environmental remediation. mdpi.com The photocatalytic activity of these porphyrin-based MOFs under visible light is being harnessed for the degradation of organic pollutants in water. rsc.org The high surface area and porous nature of these materials allow for efficient adsorption of pollutants, while the photoactive porphyrin units drive their degradation. rsc.org

Furthermore, there is a growing trend towards the development of multifunctional materials by incorporating different metal ions and functional groups into the porphyrin framework. acs.org This approach aims to create materials with synergistic properties, such as combined catalytic and sensing capabilities or enhanced photophysical properties for advanced optical and electronic applications. illinois.edu The exploration of heterometallic frameworks, where different metal ions are precisely arranged within the structure, is a particularly promising avenue for creating materials with novel functionalities. acs.org

The development of chemo-responsive materials based on porphyrins for sensor applications is also gaining traction. illinois.edu The porous nature of these materials, coupled with the ability of the porphyrin core to interact with various molecules, makes them suitable for the development of highly selective and sensitive chemical sensors.

Challenges and Opportunities for Future Development

Despite the significant progress, several challenges remain in the field of this compound research, which also present exciting opportunities for future development. A key challenge is the synthesis of large, high-quality crystals of porphyrin-based MOFs, which is often hampered by the complex coordination chemistry of the octacarboxylate linker. acs.org Overcoming this challenge through the development of new synthetic methodologies and the use of modulators will be crucial for the detailed structural characterization and application of these materials. acs.org

The stability of porphyrin-based MOFs in different chemical environments, particularly in aqueous solutions, is another critical aspect that needs to be addressed. mdpi.com While some frameworks have shown good stability, enhancing their robustness without compromising their porosity and functionality is an ongoing research endeavor. The development of more stable frameworks will be essential for their practical application in areas such as catalysis in aqueous media and biomedical applications.